molecular formula C19H18N4O4S B2443762 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 688336-47-2

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2443762
CAS No.: 688336-47-2
M. Wt: 398.44
InChI Key: WNQBNSUMAXSHOW-UHFFFAOYSA-N
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Description

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, a thioether linkage, and nitrophenyl and ethoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves a multi-step process:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine, followed by cyclization.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound under basic conditions.

    Attachment of the Ethoxyphenyl and Nitrophenyl Groups: The ethoxyphenyl and nitrophenyl groups are introduced through nucleophilic substitution reactions, where the imidazole derivative reacts with ethoxyphenyl halide and nitrophenyl halide, respectively.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its imidazole moiety.

    Medicine: Studied for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Potential use in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is largely dependent on its interaction with biological targets. The imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting enzyme activity. The nitrophenyl group may contribute to the compound’s ability to interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
  • 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
  • 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Uniqueness

The presence of the ethoxy group in 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide distinguishes it from similar compounds. This ethoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially leading to unique properties and applications.

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-2-27-17-9-7-15(8-10-17)22-12-11-20-19(22)28-13-18(24)21-14-3-5-16(6-4-14)23(25)26/h3-12H,2,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQBNSUMAXSHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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